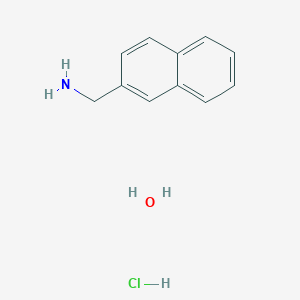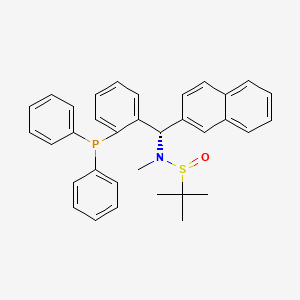
2-(2,3-Dihydro-1H-inden-5-yl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dihydro-1H-inden-5-yl)oxirane is an organic compound with the molecular formula C11H12O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes an indene moiety fused to an oxirane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1H-inden-5-yl)oxirane typically involves the epoxidation of 2-(2,3-dihydro-1H-inden-5-yl)ethene. This reaction can be carried out using peracids such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions. The reaction proceeds via the formation of an intermediate epoxide, which is then isolated and purified .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the selectivity and yield of the epoxidation process. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dihydro-1H-inden-5-yl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: Reduction of the oxirane ring can be achieved using lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: OsO4, KMnO4
Reduction: LiAlH4
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted oxirane derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dihydro-1H-inden-5-yl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity underlies its potential antimicrobial and antifungal activities, as it can disrupt the normal function of microbial cells .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Shares the indene moiety but lacks the oxirane ring.
2-(2,3-Dihydro-1H-inden-5-yloxymethyl)oxirane: Contains an additional methylene group linking the indene and oxirane rings.
Uniqueness
2-(2,3-Dihydro-1H-inden-5-yl)oxirane is unique due to its combination of the indene and oxirane moieties, which imparts distinct chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
106619-06-1 |
|---|---|
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1H-inden-5-yl)oxirane |
InChI |
InChI=1S/C11H12O/c1-2-8-4-5-10(11-7-12-11)6-9(8)3-1/h4-6,11H,1-3,7H2 |
Clave InChI |
WENHVAQVKYHFHW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)C3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B13648100.png)


![N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine](/img/structure/B13648123.png)


![3-(3-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13648137.png)


![8-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13648147.png)
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,1,3-benzothiadiazol-7-yl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13648148.png)
![Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13648156.png)

